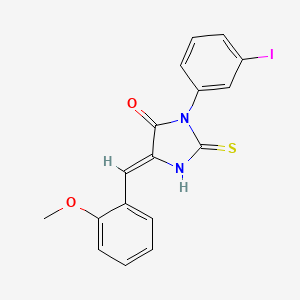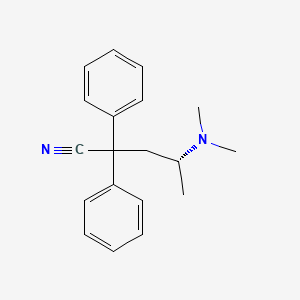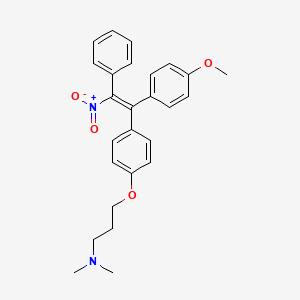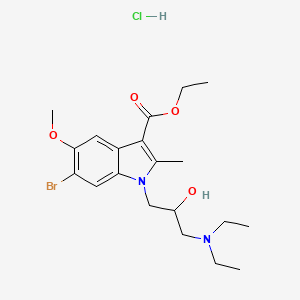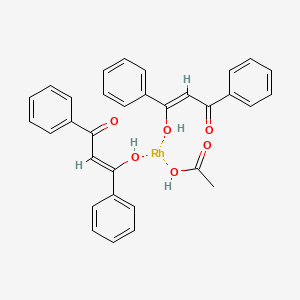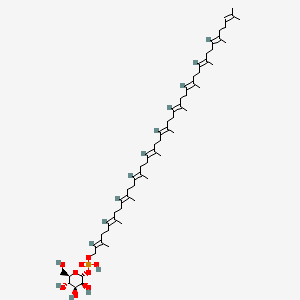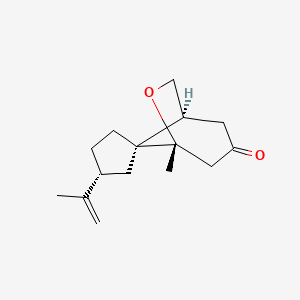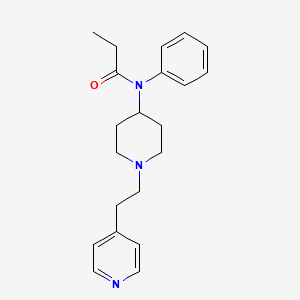
Propanamide, N-phenyl-N-(1-(2-(4-pyridinyl)ethyl)-4-piperidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridin-4-ylethyl-norfentanyl is a synthetic compound that belongs to the class of fentanyl analogs. Fentanyl analogs are known for their potent analgesic properties and are often used in medical settings for pain management. Pyridin-4-ylethyl-norfentanyl is characterized by the presence of a pyridine ring attached to the ethyl group of norfentanyl, which is a metabolite of fentanyl.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyridin-4-ylethyl-norfentanyl typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized using various methods, such as the Hantzsch pyridine synthesis, which involves the cyclo-condensation of an aldehyde, a 1,3-dicarbonyl compound, and ammonia.
Attachment of the Ethyl Group: The ethyl group is introduced through alkylation reactions, often using ethyl halides in the presence of a base.
Formation of Norfentanyl: Norfentanyl is synthesized by reacting aniline with propionyl chloride to form N-phenylpropionamide, which is then reacted with piperidine.
Coupling of Pyridine and Norfentanyl: The final step involves coupling the pyridine ring with norfentanyl through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of pyridin-4-ylethyl-norfentanyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .
Types of Reactions:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium catalyst, and other reducing agents.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of alkylated pyridine derivatives.
Applications De Recherche Scientifique
Pyridin-4-ylethyl-norfentanyl has several applications in scientific research:
Mécanisme D'action
Pyridin-4-ylethyl-norfentanyl exerts its effects by binding to opioid receptors in the central nervous system. The primary molecular targets are the mu-opioid receptors, which are responsible for mediating analgesic effects. Upon binding, the compound activates the receptor, leading to the inhibition of adenylate cyclase, reduced cAMP levels, and subsequent inhibition of neurotransmitter release . This results in analgesia and sedation.
Comparaison Avec Des Composés Similaires
Fentanyl: A potent opioid analgesic with a similar structure but without the pyridine ring.
Norfentanyl: A metabolite of fentanyl, lacking the pyridine ring and ethyl group.
4-ANPP (4-anilino-N-phenethylpiperidine): Another fentanyl analog with different substituents on the piperidine ring.
Uniqueness: Pyridin-4-ylethyl-norfentanyl is unique due to the presence of the pyridine ring, which can influence its binding affinity and selectivity for opioid receptors. This structural modification can lead to differences in pharmacokinetics and pharmacodynamics compared to other fentanyl analogs .
Propriétés
Numéro CAS |
1443-41-0 |
|---|---|
Formule moléculaire |
C21H27N3O |
Poids moléculaire |
337.5 g/mol |
Nom IUPAC |
N-phenyl-N-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]propanamide |
InChI |
InChI=1S/C21H27N3O/c1-2-21(25)24(19-6-4-3-5-7-19)20-11-16-23(17-12-20)15-10-18-8-13-22-14-9-18/h3-9,13-14,20H,2,10-12,15-17H2,1H3 |
Clé InChI |
IQLIHSOTFMGXSW-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N(C1CCN(CC1)CCC2=CC=NC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(2-benzylphenyl)-3-methylpiperazin-1-yl]acetamide;(E)-but-2-enedioic acid](/img/structure/B12771824.png)

